![molecular formula C18H17N3O2 B5704394 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPO and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of MPPO is not fully understood. However, it has been suggested that the presence of the oxadiazole group in MPPO contributes to its antimicrobial and antioxidant properties. The presence of the phenyl group in MPPO also contributes to its fluorescence properties.
Biochemical and Physiological Effects:
MPPO has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. MPPO has also been shown to have antifungal activity against Candida albicans. Moreover, MPPO has been found to have antioxidant properties, which can help in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPPO has several advantages for lab experiments. It is a stable compound that can be easily synthesized. MPPO is also soluble in organic solvents, making it easy to handle in the laboratory. However, the limitations of MPPO include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on MPPO. One direction is to study the potential of MPPO as a fluorescent probe for the detection of other metal ions. Another direction is to evaluate the potential of MPPO as a corrosion inhibitor for other metals in different environments. Moreover, the potential of MPPO as an antimicrobial and antifungal agent can be further explored. Additionally, the antioxidant properties of MPPO can be studied for their potential in the prevention of oxidative stress-related diseases.
Conclusion:
In conclusion, MPPO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPO has been synthesized using different methods and has been found to have antimicrobial, antifungal, and antioxidant properties. MPPO has several advantages for lab experiments, but its high cost and limited availability are limitations. There are several future directions for the research on MPPO, including its potential as a fluorescent probe, corrosion inhibitor, and antimicrobial and antifungal agent.
Synthesemethoden
MPPO can be synthesized using different methods, including the reaction of 2-amino-3-methylbenzoic acid with 2-phenyl-5-(4-fluorophenyl)-1,3,4-oxadiazole in the presence of thionyl chloride and N,N-dimethylformamide. The reaction results in the formation of MPPO as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
MPPO has been extensively studied for its potential applications in different fields of science. It has been found to have antimicrobial, antifungal, and antioxidant properties. MPPO has also been studied for its potential as a fluorescent probe for the detection of metal ions. Moreover, MPPO has been evaluated for its potential as a corrosion inhibitor for mild steel in acidic environments.
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12(2)16(22)19-15-10-6-9-14(11-15)18-21-20-17(23-18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTDAIOLVRBUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

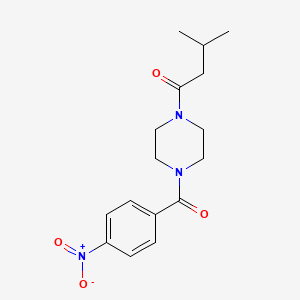


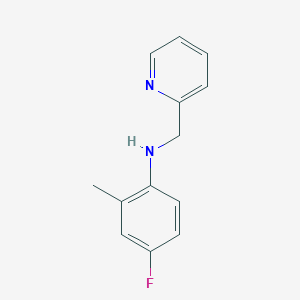
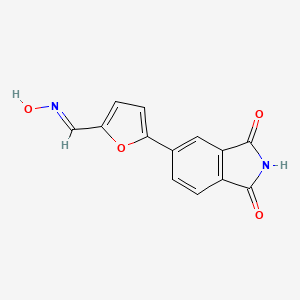
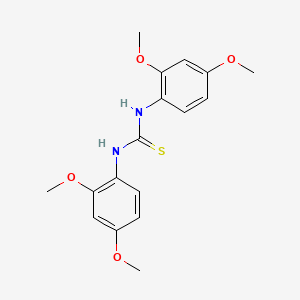
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
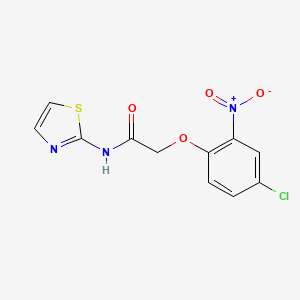
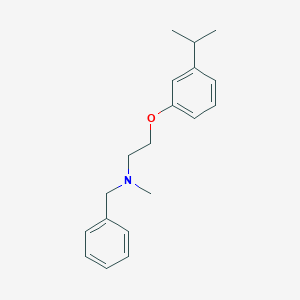


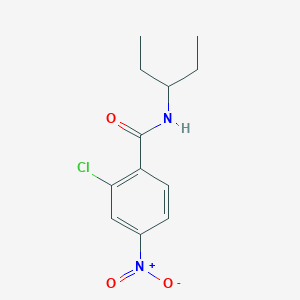
![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
